Octadecenylammonium acetate

CAS No.: 25377-70-2

Cat. No.: VC20289891

Molecular Formula: C20H41NO2

Molecular Weight: 327.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25377-70-2 |

|---|---|

| Molecular Formula | C20H41NO2 |

| Molecular Weight | 327.5 g/mol |

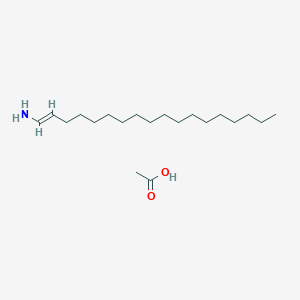

| IUPAC Name | acetic acid;(E)-octadec-1-en-1-amine |

| Standard InChI | InChI=1S/C18H37N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h17-18H,2-16,19H2,1H3;1H3,(H,3,4)/b18-17+; |

| Standard InChI Key | ZDAZKCCRAIYMNO-ZAGWXBKKSA-N |

| Isomeric SMILES | CCCCCCCCCCCCCCCC/C=C/N.CC(=O)O |

| Canonical SMILES | CCCCCCCCCCCCCCCCC=CN.CC(=O)O |

Introduction

Structural and Chemical Properties

Molecular Configuration

Octadecenylammonium acetate consists of an octadecenyl group (C18H35– with one double bond) linked to a quaternary ammonium center and an acetate anion (CH3COO–). The unsaturated alkyl chain enhances solubility in organic solvents and influences micelle formation compared to saturated analogs like dimethyl(octadecyl)ammonium acetate .

Key Structural Features:

-

Quaternary Ammonium Core: Provides cationic character, enabling interactions with anionic surfaces.

-

Octadecenyl Chain: The cis or trans double bond (typically at C9 or C10) affects packing efficiency and thermal stability.

-

Acetate Counterion: Balances charge and modifies solubility in aqueous environments .

Physicochemical Data

Synthesis and Manufacturing

Synthetic Routes

Octadecenylammonium acetate is synthesized via quaternization of octadecenylamine with acetic acid or alkylation of tertiary amines. A common method involves:

-

Amination: Reacting oleylamine (cis-9-octadecenylamine) with methyl iodide to form a tertiary amine.

-

Quaternization: Treating the tertiary amine with acetic acid to yield the final product .

Reaction Scheme:

Industrial Production

-

Batch Processing: Utilizes high-shear mixers to ensure homogeneity .

-

Solidification: The product is cast into solid forms (e.g., pellets) for storage, hardening within 1–20 minutes .

Functional Applications

Surfactant and Emulsifier

Octadecenylammonium acetate reduces surface tension in aqueous solutions (20–50 mN/m), making it effective in:

-

Detergents: Prevents textile encrustation by sequestering metal ions (e.g., Ca²⁺) .

-

Personal Care Products: Stabilizes emulsions in creams and lotions .

Antimicrobial Activity

The compound disrupts microbial cell membranes, showing efficacy against:

Mechanism: Cationic charge binds to anionic phospholipids, causing leakage of cellular contents .

Material Science

-

Surface Modification: Imparts hydrophilicity to polymers, enhancing adhesion in coatings.

-

Electrolytes: Analogous QACs improve conductivity in ammonium-ion batteries (e.g., 97 mAh/g capacity with 1M electrolyte) .

| Parameter | Data | Source |

|---|---|---|

| Acute Oral Toxicity (LD50) | >2,000 mg/kg (rat) | |

| Skin Irritation | Mild irritation at 5% concentration | |

| Environmental Impact | Low biodegradability; toxic to aquatic life at >10 ppm |

Comparative Analysis of Quaternary Ammonium Salts

| Compound | Molecular Formula | Key Applications | Antimicrobial Efficacy (MIC)* |

|---|---|---|---|

| Octadecenylammonium acetate | C20H40NO2 | Surfactants, coatings | 10–100 µg/mL |

| Dimethyl(octadecyl)ammonium acetate | C22H47NO2 | Detergents, antiseptics | 5–50 µg/mL |

| Benzalkonium chloride | C22H38ClN | Disinfectants, preservatives | 1–10 µg/mL |

*MIC: Minimum inhibitory concentration against S. aureus .

Future Directions and Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume